molecular formula C22H25ClN2O3 B2951148 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide CAS No. 1235261-07-0

2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2951148
CAS RN: 1235261-07-0
M. Wt: 400.9
InChI Key: SAIADTAQRJVUOE-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide, also known as ML277, is a small molecule compound that has been identified as a potential therapeutic target for various diseases.

Scientific Research Applications

2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide has been identified as a potential therapeutic target for various diseases, including epilepsy, neuropathic pain, and cardiac arrhythmias. It has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv7.2/7.3, which is involved in regulating neuronal excitability and cardiac repolarization.

Mechanism of Action

2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide selectively targets the Kv7.2/7.3 potassium channel by binding to a specific site on the channel protein. This binding results in a reduction in potassium ion conductance, leading to a decrease in neuronal excitability and cardiac repolarization.
Biochemical and Physiological Effects:
The inhibition of Kv7.2/7.3 by 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide has been shown to have several biochemical and physiological effects. In neurons, it reduces the firing rate and increases the threshold for action potential generation, leading to a decrease in neuronal excitability. In cardiac cells, it prolongs the action potential duration and increases the refractory period, which can prevent arrhythmias.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is its selectivity for the Kv7.2/7.3 potassium channel, which allows for specific modulation of neuronal and cardiac activity. However, its potency and efficacy may vary depending on the experimental conditions, and it may have off-target effects at higher concentrations.

Future Directions

Future research on 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide should focus on its potential therapeutic applications in various diseases, as well as its pharmacokinetics and toxicity in vivo. It may also be useful to investigate the effects of 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide on other potassium channels and ion channels, as well as its interactions with other drugs and compounds. Finally, the development of more potent and specific Kv7.2/7.3 inhibitors may have important clinical implications for the treatment of neurological and cardiac disorders.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide involves several steps, including the preparation of 2-(2-chlorophenyl)acetic acid, the synthesis of 1-(2-phenoxyacetyl)piperidine-4-carboxylic acid, and the coupling of the two intermediates to form 2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide. The process requires careful attention to detail and strict adherence to safety protocols.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c23-20-9-5-4-6-18(20)14-21(26)24-15-17-10-12-25(13-11-17)22(27)16-28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIADTAQRJVUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

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